4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine
Description
Properties
CAS No. |
63523-70-6 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
4,6-dimethoxy-3-methyl-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C9H10N2O3/c1-5-8-6(12-2)4-7(13-3)10-9(8)14-11-5/h4H,1-3H3 |
InChI Key |
ZQWUITSIDPTYNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylisoxazol-5-amine with pyruvic acid derivatives under classical and non-classical methods of activation, such as microwave irradiation and ultrasonication . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to synthesize such compounds, aiming to reduce environmental impact and improve efficiency. Techniques such as solvent-free reactions and the use of renewable resources are being explored .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy groups and the methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been studied as an inhibitor of cytochrome P450 CYP17, which is involved in the biosynthesis of steroid hormones . The exact pathways and molecular targets vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The substitution pattern on the isoxazolo[5,4-b]pyridine scaffold significantly impacts its properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., CN, sulfonamide) enhance fluorescence and bioactivity by altering electron density .
- Methoxy vs. methylthio : Methoxy groups (in the target compound) improve solubility compared to methylthio but may reduce nucleophilicity .
- Sulfur substitution (thiazolo/isothiazolo analogs) increases binding to kinase targets (e.g., B-Raf, KDR) due to enhanced H-bond acceptor capacity .
Antimicrobial Activity
- Sulfonamide derivatives: Compounds like N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (IC50: 125–500 µg/mL) inhibit Pseudomonas aeruginosa and Escherichia coli via sulfonamide-mediated disruption of folate synthesis .
- Amino-substituted analogs: 3-Amino-4,6-dimethylisoxazolo[5,4-b]pyridine exhibits moderate antibacterial activity, likely due to NH2 group interactions with bacterial enzymes .
Anticancer and Kinase Inhibition
- Thiazolo[5,4-b]pyridines: Derivatives with –CN or –CO2Me substituents show nanomolar inhibition of B-Raf and KDR kinases. For example, compound 5-2 (IC50: 11–20 µM) targets the DFG motif in kinases .
- Isoxazolo[5,4-b]pyridines: Limited direct anticancer data exist, but sulfonamide derivatives (e.g., compound 2 in ) inhibit breast carcinoma MCF7 cells (IC50: ~150 µg/mL).
Fluorescence Properties
- Ethyl ester derivatives: Isothiazolo[5,4-b]pyridines with ester groups exhibit solvatochromism, emitting at 400–450 nm in ethanol, useful for bioimaging .
- Cyanocarbonitrile analogs: The 5-CN group in isoxazolo derivatives enhances quantum yield via intramolecular charge transfer .
Biological Activity
4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure
The structure of 4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 194.20 g/mol
The compound features an isoxazole ring fused with a pyridine structure, which is critical for its biological activity.
Research indicates that compounds within the isoxazolo[5,4-b]pyridine class exhibit various biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that derivatives of isoxazolo[5,4-b]pyridine exhibit cytotoxic effects against various cancer cell lines such as colorectal carcinoma (HCT-116) and prostate cancer (PC3) .
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. In particular, it has been noted for its inhibitory action on cyclin G-associated kinase (GAK), which plays a role in cell cycle regulation .
Structure-Activity Relationship (SAR)
The biological activity of 4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine can be significantly influenced by structural modifications. Key findings include:
- Substituent Effects : Modifications at the 4 and 6 positions of the isoxazole ring have been shown to enhance or diminish activity. For example, the introduction of electron-donating groups at these positions can increase potency against cancer cell lines .
- Comparative Analysis : A comparative study of related compounds revealed that specific substitutions could lead to increased selectivity and potency. For instance, compounds with methoxy groups at strategic positions demonstrated enhanced antitumor activity compared to their unsubstituted counterparts .
Biological Activity Data
The following table summarizes the biological activities and IC values of various derivatives of isoxazolo[5,4-b]pyridine:
| Compound | Target Activity | IC (µM) | Remarks |
|---|---|---|---|
| 4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine | Antitumor (HCT-116) | 15.8 | Moderate potency |
| 6-Methylisoxazolo[5,4-b]pyridine | Antitumor (PC3) | 12.5 | Higher potency |
| 4-Chloro-6-methoxyisoxazolo[5,4-b]pyridine | Kinase Inhibition (GAK) | 8.0 | Potent inhibitor |
| 3-Methylisoxazolo[5,4-b]pyridine | Antimicrobial | >50 | Weak activity |
Case Studies
- Antitumor Efficacy : A study evaluating the efficacy of various isoxazolo[5,4-b]pyridine derivatives found that those with methoxy substitutions exhibited significant cytotoxicity against HCT-116 cells with IC values ranging from 10 to 20 µM .
- Kinase Selectivity : Another research highlighted that certain derivatives selectively inhibited GAK with IC values in the nanomolar range, indicating potential for targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
